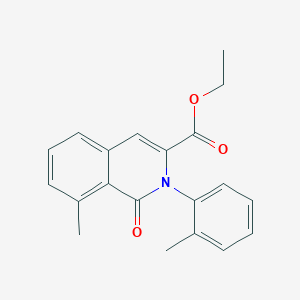
8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of o-toluidine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often involve the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, or chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学研究应用
8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its basic structure and biological activities.
Quinoline: A similar heterocyclic compound with a nitrogen atom in a different position, also known for its diverse biological activities.
Indole: Another heterocyclic compound with a similar structure, widely studied for its pharmacological properties.
Uniqueness
8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both keto and ester functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H19NO3 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
ethyl 8-methyl-2-(2-methylphenyl)-1-oxoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19NO3/c1-4-24-20(23)17-12-15-10-7-9-14(3)18(15)19(22)21(17)16-11-6-5-8-13(16)2/h5-12H,4H2,1-3H3 |
InChI 键 |
GJBBHXHTPJIZBU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















